3-Hexanol

Vue d'ensemble

Description

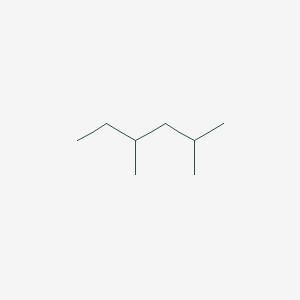

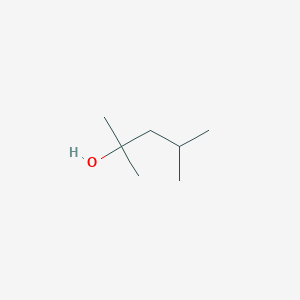

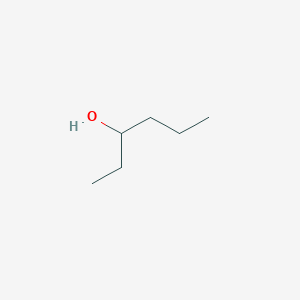

3-Hexanol, also known as hexan-3-ol or ethyl propyl carbinol, is an organic chemical compound . It naturally occurs in the flavor and aroma of plants such as pineapple and is used as a food additive to add flavor .

Synthesis Analysis

This compound can be synthesized by the hydroboration of unsaturated hexane compounds such as 3-hexyne . Another method involves reacting 1-hexene with borane (BH3) in the presence of a solvent like tetrahydrofuran (THF). This reaction forms the corresponding boron intermediate, which then undergoes oxidation with hydrogen peroxide (H2O2) or sodium hydroxide (NaOH), resulting in the formation of hexan-3-ol .Molecular Structure Analysis

The molecular formula of this compound is C6H14O . The structure of hexan-3-ol consists of a chain of six carbon atoms, with an -OH (hydroxyl) group attached to the third carbon atom. It can be represented as CH3(CH2)3CH2OH .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with a proton to form a different compound . It can also decompose into C6H12 and H2O . Furthermore, it can react with C4F6O3 to form C2HF3O2 and C8H13F3O2 .Physical and Chemical Properties Analysis

This compound is a colorless liquid with an alcoholic, ethereal, medicinal odor . It has a molar mass of 102.174 g/mol . It has a density of 0.819 g/cm3 and a boiling point of 135 °C . It is miscible with diethyl ether and very soluble in ethanol and acetone .Applications De Recherche Scientifique

Combustion and Engine Performance Enhancement

Research has explored the use of 3-Hexanol, particularly in the form of 1-Hexanol, as an alternative fuel for diesel engines. Studies indicate that 1-Hexanol can improve the combustion, performance, and emission characteristics of direct injection compression ignition (CI) engines. This is achieved through modifications in fuel injection timing, leading to improved efficiency and reduced carbon monoxide and hydrocarbon emissions, albeit with a slight increase in nitrogen oxide emissions (Santhosh & Kumar, 2021). Similar results were found in another study that examined the effects of 1-Hexanol addition on the combustion and emission characteristics of diesel engines, noting longer ignition delays and enhanced premixed combustion phases (Poures et al., 2017).

Renewable Energy and Environmental Benefits

1-Hexanol, derived from biomass, presents an environmentally friendly alternative to conventional fuels. Studies have shown that n-Hexanol can be blended with diesel in direct-injection compression-ignition engines up to a 50% ratio. This blend results in increased ignition delay and improved premixed burn mode, leading to significant reductions in nitrogen oxide emissions and smoke opacity, thereby offering substantial environmental benefits (Nour et al., 2021).

Catalytic Production and Chemical Synthesis

The catalytic production of higher alcohols, such as 2-Ethyl-1-hexanol, from ethanol through the Guerbet reaction has been explored. This process is significant for its potential in producing biobased higher chain alcohols from renewable sources like biobased ethanol, though it faces economic and environmental challenges (Patel et al., 2015). Additionally, the cascade engineered synthesis of 2-Ethyl-1-hexanol from n-butanal using a trifunctional mixed metal oxide catalyst has been reported, showcasing an innovative approach to producing commercially important chemicals (Patankar & Yadav, 2017).

Biofuel Potential in Advanced Engines

Hexanol, including this compound, has been evaluated as a potential biofuel for advanced reactivity-controlled compression ignition (RCCI) combustion engines. Studies suggest that hexanol could be used effectively in these engines, leading to improved combustion and emission characteristics, thus highlighting its potential as an alternative to fossil fuels (Thomas et al., 2021).

Biotechnological Applications

The diversity of hexanol-degrading microorganisms in soil has been investigated, highlighting their potential in biologically degrading hexanol for applications in the food industry. This research provides foundational knowledge for understanding hexanol degradation mechanisms and their potential use in reducing hexanol content in foods (Junling, 2010).

Safety and Hazards

3-Hexanol is a flammable liquid and vapor. It may be harmful if swallowed or in contact with skin. It causes serious eye irritation . It may cause respiratory irritation, drowsiness, or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Mécanisme D'action

Target of Action

3-Hexanol, also known as hexan-3-ol or ethyl propyl carbinol, is an organic chemical compound . It is naturally found in the flavor and aroma of plants such as pineapple . .

Mode of Action

It is known that this compound can be synthesized by the hydroboration of unsaturated hexane compounds such as 3-hexyne . .

Biochemical Pathways

This compound is involved in the fatty acid/lipoxygenase pathway for green leaf volatiles . It is synthesized using 13-hydroperoxides of linoleic or linolenic acid (LA) as substrate and using fatty acid hydroperoxide lyase (HPL) as a catalytic enzyme . The plant first produces C6-aldehydes, which are then catalyzed by alcohol dehydrogenase to form the corresponding C6-alcohols, e.g., (Z)-3-hexenol .

Result of Action

It has been suggested that (z)-3-hexenol, a c6-alcohol related to this compound, plays a role in mediating indirect defense responses of plants .

Analyse Biochimique

Biochemical Properties

3-Hexanol interacts with various enzymes and proteins. For instance, it has been found that Fusobacterium nucleatum YqdH converts aldehyde into alcohol by utilizing NAD(P)H, with broad substrate specificity toward aldehydes . In the case of plants, (Z)-3-hexenol, a C6-alcohol synthesized in the lipoxygenase/HPL pathway, plays a significant role in mediating indirect defense responses .

Cellular Effects

It has been found that exogenous (Z)-3-hexenol can trigger defense responses in maize and can rapidly be turned over in planta .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. For instance, in the lipoxygenase/HPL pathway in plants, this compound is produced from C6-aldehydes, which are then catalyzed by alcohol dehydrogenase to form the corresponding C6-alcohols .

Temporal Effects in Laboratory Settings

It is known that this compound can be synthesized by the hydroboration of unsaturated hexane compounds such as 3-hexyne .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, in Clostridium difficile, butyrate can be reduced to butanol during butanoate metabolism via the 3-oxoacid CoA-transferase, aldehyde/alcohol dehydrogenase, and alcohol dehydrogenase pathway .

Propriétés

IUPAC Name |

hexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCHHNOQQHDWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862314 | |

| Record name | 3-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS], colourless liquid | |

| Record name | 3-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 135.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

16.1 mg/mL at 25 °C, slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions | |

| Record name | 3-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.818-0.822 (20°) | |

| Record name | 3-Hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

4.81 [mmHg] | |

| Record name | 3-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-37-0 | |

| Record name | 3-Hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ZTO95J84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-hexanol?

A1: this compound has a molecular formula of C6H14O and a molecular weight of 102.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. [, , , , ] These include:

- 13C NMR: This technique helps determine the structure and conformation of this compound. []

- IR Spectroscopy: Provides information about the functional groups present in this compound, particularly the hydroxyl group. [, ]

- 1H NMR: Offers insights into the stereochemistry of this compound, especially when analyzing its diastereomeric camphorsulfonate esters. []

- UV-Vis Spectroscopy: Used to characterize this compound p-hydroxybenzoate and its sunscreen properties. []

Q3: Is there information on the stability of this compound under various conditions?

A3: While specific stability studies on this compound alone are limited within the provided research, some information can be inferred:

- Thermal Stability: this compound likely possesses good thermal stability as it is often used in reactions involving heat. []

- Oxidation: this compound can be oxidized to 3-hexanone by specific enzymes like the polyvinyl alcohol-degrading enzyme produced by Pseudomonas O-3. []

Q4: Are there any catalytic applications of this compound?

A4: While not directly used as a catalyst, this compound plays a role in catalytic reactions:

- Solvent: this compound is used as a solvent in reactions studying the catalytic activity of titanium silicalite-1 in n-hexane oxidation. []

- Reactant: In the presence of tungsten hexachloride (WCl6) catalyst, this compound reacts with levulinic acid to produce 3-hexyl levulinate, a potential fuel additive. []

Q5: How does the structure of this compound affect its properties?

A5: The position of the hydroxyl group on the hexane chain influences the compound's properties:

- Oxidation: Scedosporium sp. A-4 preferentially oxidizes 2-alcohols to methyl ketones, showing less activity with this compound compared to 2-hexanol. []

- Enantioselectivity: Cholamide exhibits high enantioselectivity for 2,2-dimethyl-3-hexanol compared to other isomers, highlighting the impact of methyl group positioning on molecular recognition and chiral separation. [, ]

Q6: Is there any information available on the toxicity of this compound?

A6: While not explicitly addressed in the provided research, it's crucial to note that handling any chemical, including this compound, requires appropriate safety measures. Consulting safety data sheets and following established laboratory procedures is essential.

Q7: What analytical techniques are used to detect and quantify this compound?

A7: Various analytical methods are employed to study this compound:

- Gas Chromatography (GC): Used to analyze volatile compounds, including this compound, in various applications:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of this compound in complex mixtures:

- Solid-Phase Microextraction (SPME) coupled with GC-MS: This method is particularly useful for analyzing volatile compounds in food samples:

Q8: What are some applications of this compound?

A8: this compound is primarily used as:

- Flavoring Agent: It contributes to the characteristic aroma of certain foods, as seen in its presence in pandan leaves. [, ]

- Chemical Intermediate: Used in the synthesis of other chemicals, including pharmaceuticals. [, ]

Q9: What are some areas of ongoing research related to this compound?

A9: Research involving this compound includes:

- Plant Science: Investigating the role of this compound as a volatile compound in plant defense mechanisms and its influence on insect behavior. [, ]

- Food Science: Analyzing the presence and changes in this compound content during food processing and its impact on flavor profiles. [, , ]

- Biochemistry: Studying the enzymes that metabolize this compound and their potential applications. [, ]

- Materials Science: Exploring the use of this compound in the synthesis and modification of materials. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)